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Compound of Interest

Compound Name: 3-(oxan-4-yl)piperazin-2-one

CAS No.: 1247658-45-2

Cat. No.: B6204716 Get Quote

Executive Summary
This technical guide analyzes the structural and functional transition from piperazine (a

saturated, flexible diamine) to piperazin-2-one (a cyclic lactam). In medicinal chemistry, this

scaffold hop is a strategic maneuver used to modulate basicity, restrict conformational flexibility,

and introduce peptide-mimetic properties without significantly altering the overall molecular

weight.

While piperazine is a classic "privileged structure" found in antihistamines and antipsychotics,

piperazin-2-one offers a distinct profile: it acts as a constrained turn mimic, lowers the pKa of

the secondary amine, and alters the metabolic soft spots of the molecule. This guide details the

physicochemical shifts, conformational landscapes, and synthetic protocols necessary for

leveraging this scaffold in drug discovery.

Physicochemical Profiling
The introduction of a carbonyl group at the C2 position fundamentally alters the electronic

landscape of the ring. The most immediate impact is the neutralization of the N1 nitrogen and

the inductive reduction of the N4 basicity.
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Property Piperazine
Piperazin-2-one (2-
Oxopiperazine)

Impact on Drug
Design

Structure

Cyclic diamine

(Secondary/Secondar

y)

Cyclic amide

(Lactam/Secondary

amine)

H-Bonding: Lactam

adds an H-bond

acceptor (C=O) and

modifies donor profile.

Basicity (pKa)
pKa₁ ≈ 5.35 (N1)pKa₂

≈ 9.73 (N4)

N1: Non-basic

(Amide, pKa > 15)N4:

~6.0–8.0 (Predicted)*

Permeability:

Reduced ionization at

physiological pH

improves passive

diffusion.

LogP (Lipophilicity)
-1.17 (Highly

hydrophilic)

-1.0 to -0.5 (Slightly

less hydrophilic)

Solubility: Amide

functionality maintains

water solubility while

reducing charge.

Topological Polar

Surface Area (TPSA)
~24 Å² ~49 Å²

Target Binding:

Increased polar

surface area due to

carbonyl oxygen.

Electronic Character
Electron-rich,

nucleophilic at both N

N1 is electrophilic (at

carbonyl C); N4 is

nucleophilic but

attenuated.

Reactivity: N1

requires deprotonation

for alkylation; N4

reacts as a standard

secondary amine.

*Note: The pKa of N4 in piperazin-2-one is lower than piperazine due to the electron-

withdrawing inductive effect (-I) of the β-carbonyl group.

Structural & Conformational Analysis
The SAR implications of switching scaffolds are largely driven by geometry. Piperazine exists

predominantly in a Chair conformation to minimize steric strain. Piperazin-2-one, however, is

constrained by the amide bond (N1-C2-O), which forces these atoms and the alpha-carbons

into a planar arrangement. This forces the ring into a Half-Chair or Sofa conformation.
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Conformational Locking Mechanism
Piperazine: Flexible. Rapid ring flipping between chair conformers.

Piperazin-2-one: Semi-rigid. The amide bond (

hybridization at N1) restricts rotation. This makes it an excellent

-turn mimic in peptidomimetics, positioning substituents at N4 and C3 in defined vectors.
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Figure 1: Conformational restriction upon introducing the carbonyl group. The amide bond

forces planarity, reducing the entropy penalty upon binding to protein targets.

Pharmacokinetic Implications (ADME)
Metabolic Stability[1]

Piperazine Liability: The secondary amines in piperazine are highly susceptible to N-

oxidation and N-dealkylation by CYP450 enzymes.

Piperazin-2-one Advantage:

N1 Blockade: The N1 position is "pre-oxidized" (carbonyl), rendering it immune to

metabolic N-oxidation.
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Peptidase Susceptibility: While stable to oxidases, the lactam ring can theoretically be

opened by amidases, though 6-membered lactams are generally stable in plasma

compared to smaller rings.

Case Evidence: In the degradation studies of gliptins (e.g., Teneligliptin), piperazinone

derivatives often appear as stable downstream metabolites, indicating the ring's

robustness against further oxidative degradation [1].

Permeability & Efflux
The reduction in basicity at N4 is the critical factor here. Highly basic amines (pKa > 9) are

often protonated at physiological pH, limiting passive membrane permeability and serving as

substrates for P-glycoprotein (P-gp) efflux pumps.

Optimization Strategy: Switching to piperazin-2-one lowers the pKa to the 6–8 range,

increasing the fraction of neutral species at pH 7.4 and potentially improving CNS

penetration or oral bioavailability.

Case Study: AZD5153 (Bivalent BRD4 Inhibitor)
Context: The development of bivalent inhibitors for Bromodomain-containing protein 4 (BRD4).

[1][2][3] The Challenge: Linking two binding motifs with a scaffold that provides the correct

geometry and solubility without introducing excessive flexibility (which reduces binding affinity

due to entropy loss). The Solution: Researchers utilized a (3R)-methyl-piperazin-2-one scaffold.

[4]

Role of Piperazin-2-one: It serves as a central linker. The lactam structure provides a

rigidifying element that orients the two "warheads" (triazolopyridazines) to simultaneously

engage two bromodomains.

Outcome: AZD5153 demonstrated high potency (IC50 = 5 nM) and oral bioavailability,

validating the piperazin-2-one scaffold as a robust, drug-like linker that balances solubility

with conformational restraint [2].
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Protocol A: Synthesis of Piperazin-2-one (General
Method)
This protocol describes the cyclization of ethylenediamine with chloroacetic acid derivatives.

This is a robust method for generating the core scaffold.

Reagents: Ethylenediamine (excess), Ethyl chloroacetate, Ethanol, Sodium Ethoxide.

Alkylation:

Dissolve ethylenediamine (10 equiv.) in absolute ethanol at 0°C.

Add ethyl chloroacetate (1 equiv.) dropwise over 1 hour to prevent bis-alkylation.

Stir at room temperature for 12 hours.

Cyclization:

Add Sodium Ethoxide (1.2 equiv.) to the reaction mixture.

Heat to reflux for 4–6 hours. The basic conditions promote the intramolecular attack of the

secondary amine on the ester carbonyl.

Purification:

Concentrate in vacuo.

Resuspend in hot isopropanol and filter to remove NaCl salts.

Recrystallize from Ethanol/Ether to yield piperazin-2-one as a white solid.

Protocol B: N4-Functionalization (Reductive Amination)
Due to the non-basic nature of N1, N4 can be selectively functionalized without protecting N1.

Setup: Dissolve piperazin-2-one (1 equiv.) and the target aldehyde (1.1 equiv.) in DCE

(Dichloroethane).

Imine Formation: Add catalytic Acetic Acid (1-2 drops) and stir for 30 mins.
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Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv.) in one portion.

Workup: Quench with saturated NaHCO₃ after 4 hours. Extract with DCM. The product is the

N4-alkylated piperazin-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6204716#structure-activity-relationship-sar-of-
piperazin-2-one-vs-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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